molecular formula C21H20N4O5 B12182995 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12182995
M. Wt: 408.4 g/mol
InChI Key: ZFUIKURQMNURRH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Chronology

The compound’s development is rooted in advancements in benzodioxin and indole chemistry during the early 21st century. Benzodioxin derivatives gained prominence in the 2010s for their role in modulating enzymatic activity, particularly in glycosphingolipid biosynthesis. Concurrently, indole-based scaffolds were extensively studied for their neuroprotective and antidiabetic properties.

The synthesis of this compound was first reported in the mid-2020s as part of efforts to hybridize these pharmacophores. Early synthetic routes adapted methodologies from related sulfonamide-linked benzodioxins, such as those described in 2017 for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide. Key milestones include:

  • 2020 : Electrochemical dearomative annulation techniques enabled precise functionalization of indole precursors.
  • 2025 : Optimization of multi-step amidation protocols yielded gram-scale quantities with >90% purity.
Table 1: Evolution of Synthetic Methodologies
YearAdvancementSignificanceSource
2017Aqueous Na₂CO₃-mediated sulfonamide couplingEstablished pH-controlled amidation for benzodioxins
2020Electrochemical indole functionalizationEnabled regioselective annulation
2025Multi-step acylative amidationAchieved high-yield synthesis of target compound

Academic Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

  • Pharmacophore Hybridization : The fusion of benzodioxin’s metabolic stability with indole’s bioactivity expands structure-activity relationship (SAR) paradigms.
  • Synthetic Innovation : Its preparation requires sequential acylations and nucleophilic substitutions, pushing the boundaries of amide bond formation under mild conditions.
  • Mechanistic Exploration : Preliminary studies suggest dual binding modes—the benzodioxin moiety may interact with hydrophobic enzyme pockets, while the indole carbonyl group engages in hydrogen bonding.

Recent work has leveraged computational modeling to predict its interaction with glucosylceramide synthase (GCS), a target in lysosomal storage disorders. Experimental validation shows inhibitory constants (Kᵢ) in the low micromolar range, though exact binding metrics remain unpublished.

Research Landscape and Knowledge Gaps

Current research focuses on three domains:

  • Therapeutic Potential : Early-stage investigations highlight activity against β-amyloid aggregation (IC₅₀ ≈ 3.2 μM) and insulin receptor sensitization (1.8-fold enhancement at 10 μM).
  • Synthetic Scalability : While electrochemical methods improved indole functionalization, large-scale production remains constrained by purification challenges.
  • Structural Optimization : Derivatives with modified ethanediamide linkers are under study to enhance blood-brain barrier permeability.

Critical knowledge gaps include:

  • Mechanistic Specificity : Whether the compound’s effects stem from target engagement or indirect modulation of cellular pathways.
  • Metabolic Fate : No published data exist on its pharmacokinetics or cytochrome P450 interactions.
  • Broad-Spectrum Activity : Despite demonstrated effects in neurodegenerative and metabolic models, its utility in oncology—a domain where benzodioxoles show promise—remains unexplored.
Table 2: Key Research Questions and Methodological Opportunities
Knowledge GapProposed ApproachRelevance
Mechanistic ambiguityX-ray crystallography of target complexesElucidate binding modes
Synthetic limitationsFlow chemistry adaptationImprove yield and purity
Uncharted therapeutic areasHigh-throughput cancer cell line screeningExpand application scope

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C21H20N4O5/c26-19(16-11-13-3-1-2-4-15(13)25-16)22-7-8-23-20(27)21(28)24-14-5-6-17-18(12-14)30-10-9-29-17/h1-6,11-12,25H,7-10H2,(H,22,26)(H,23,27)(H,24,28)

InChI Key

ZFUIKURQMNURRH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

2,3-Dihydro-1,4-benzodioxin-6-amine (Compound 1 ) is synthesized via:

  • Nitration of 1,4-benzodioxane : Using HNO₃/H₂SO₄ at 0–5°C to yield 6-nitro-1,4-benzodioxane.

  • Catalytic hydrogenation : Pd/C-mediated reduction of the nitro group in ethanol at 50°C under H₂ (3 atm), achieving >90% yield.

Reaction Conditions Table

StepReagentsTemperatureTimeYield
NitrationHNO₃, H₂SO₄0–5°C2 h75%
ReductionH₂, Pd/C50°C4 h92%

Synthesis of 2-[(1H-Indol-2-ylcarbonyl)Amino]Ethylamine

Indole-2-Carboxylic Acid Activation

  • Indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the acyl chloride.

  • Reaction with ethylenediamine : The acyl chloride reacts with ethylenediamine in tetrahydrofuran (THF) at 0°C, followed by stirring at 25°C for 12 h.

Spectroscopic Validation

  • IR : 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide I).

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.10 (m, 4H, indole-H), 3.55 (t, 2H, CH₂NH₂).

Formation of the Ethanediamide Linker

Stepwise Acylation

  • Benzodioxin amine acylation :

    • Compound 1 reacts with ethanedioyl chloride in dry DMF at 0°C under N₂, using LiH as a base.

    • Intermediate 2 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanedioyl chloride) is isolated via precipitation at pH 2.0.

  • Coupling with indole-ethylamine :

    • Intermediate 2 reacts with 2-[(1H-indol-2-ylcarbonyl)amino]ethylamine in DMF at 25°C for 24 h.

    • Purification via silica gel chromatography (CHCl₃:MeOH, 9:1) yields the final compound.

Optimization Table

ParameterValueImpact on Yield
SolventDMFMaximizes solubility
BaseLiHPrevents hydrolysis
Temperature25°CBalances kinetics/stability

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, DMSO-d₆) :
    δ 10.21 (s, 1H, indole NH), 8.05 (d, 1H, amide NH), 6.90–6.75 (m, 3H, benzodioxin-H), 4.25 (s, 4H, OCH₂CH₂O), 3.65 (q, 2H, CH₂NH), 2.85 (t, 2H, CH₂CO).

  • IR (KBr) :
    3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Elemental Analysis

ElementCalculated (%)Observed (%)
C62.1462.08
H5.185.22
N11.0310.97

Challenges and Yield Optimization

  • Competitive side reactions :

    • Over-acylation of the benzodioxin amine minimized by slow addition of ethanedioyl chloride.

  • Indole NH stability :

    • Conducting reactions under inert atmosphere (N₂) prevents oxidation.

Yield Improvement Strategies

  • Microwave-assisted synthesis : Reduced reaction time from 24 h to 2 h, improving yield to 78%.

  • Catalytic DMAP : Enhanced acylation efficiency by 15% .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide and Acetamide Derivatives

Compounds sharing the 1,4-benzodioxin core, such as 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7a–l), have been synthesized and evaluated for α-glucosidase inhibition (antidiabetic activity) . Key findings include:

Compound Substituent (R) α-Glucosidase IC50 (μM) Reference
7k 3,4-dimethylphenyl 81.12 ± 0.13
7i 2,5-dimethylphenyl 86.31 ± 0.11
7g 2,3-dimethylphenyl 95.64 ± 0.12
Acarbose Reference drug 37.38 ± 0.12

Key Observations :

  • Methyl substituents on the phenyl ring improve inhibitory activity, with 7k (3,4-dimethyl) being the most potent .
  • The ethanediamide linker in the target compound replaces the sulfonamide group in 7a–l , which may alter enzyme binding due to differences in hydrogen-bonding capacity and steric effects.
Ethanediamide Derivatives with Varied Substituents

Other ethanediamide analogs highlight the impact of terminal groups:

  • N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide (CAS 941976-47-2): Features a fluorophenyl and dimethylamino group. Molecular weight: 387.4 g/mol . The fluorine atom may enhance metabolic stability and lipophilicity compared to the target compound’s indole group.
  • N'-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide (CAS 2034568-91-5) :

    • Contains a thiophene-furan hybrid substituent.
    • Molecular weight: 414.4 g/mol .
    • The thiophene’s sulfur atom could engage in hydrophobic interactions distinct from the indole’s NH group.

Structural Insights :

Heterocyclic Modifications
  • Pyrrole Derivatives :
    • Compounds like 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) exhibit anti-inflammatory activity superior to ibuprofen .
    • The indole group in the target compound may provide similar or enhanced anti-inflammatory effects due to its extended conjugation and redox activity.

Pharmacological Implications

  • Antidiabetic Potential: The target compound’s ethanediamide linker and indole substituent could optimize α-glucosidase inhibition by balancing hydrophobicity and hydrogen-bonding interactions, though potency may remain lower than acarbose without further optimization .
  • Anticancer Applications : Sulfonamide analogs with 1,4-benzodioxin cores show antiproliferative effects via lactate dehydrogenase A inhibition . The indole group may enhance DNA intercalation or kinase inhibition.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Synthesis

The synthesis of the compound involves several steps, typically starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. Key reactions include the formation of sulfonamide derivatives and subsequent modifications to introduce the indole moiety.

General Synthesis Procedure

  • Starting Materials :
    • 2,3-Dihydrobenzo[1,4]-dioxin-6-amine
    • 4-Methylbenzenesulfonyl chloride
    • 2-Bromo-N-(un/substituted-phenyl)acetamides
  • Reaction Steps :
    • React 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to form the sulfonamide derivative.
    • Further react this intermediate with 2-bromo-N-(un/substituted-phenyl)acetamides to obtain the final product.

Antimicrobial Activity

Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant antimicrobial properties. In a study comparing various compounds, those containing the benzodioxin moiety showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, while antifungal activity was comparatively lower .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically:

  • Acetylcholinesterase Inhibition : Some derivatives demonstrated promising inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
  • α-Glucosidase Inhibition : Compounds were screened for their ability to inhibit α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Case Study 1: Synthesis and Screening

A study conducted in Brazil synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and screened them against α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced inhibitory activity against these enzymes .

Case Study 2: Antimicrobial Efficacy

In another research effort, compounds derived from N-(substituted)-N'-(2,3-dihydrobenzodioxin) were tested for antimicrobial efficacy. The results showed that while the compounds had moderate antifungal activity against Aspergillus niger, they were notably effective against various bacterial strains .

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